molecular formula C27H22N2O4 B1310871 Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid CAS No. 204322-23-6

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Cat. No. B1310871
CAS RN: 204322-23-6
M. Wt: 438.5 g/mol
InChI Key: IHHULIKSMJSELI-VWLOTQADSA-N
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Description

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, is a chemical compound with the molecular formula C27H22N2O4 . It has a molecular weight of 438.48 .


Molecular Structure Analysis

The molecular structure of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is represented by the linear formula C27H22N2O4 . The compound’s InChI representation is InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 .


Physical And Chemical Properties Analysis

Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a white to off-white powder . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Biological Molecules

Fmoc-Tpi-OH is used as a reactant in the synthesis of various molecules for biological studies. This includes the creation of harmine derivatives with cytotoxicity and insecticidal activities, as well as the synthesis of isoquinolines, β-carbolines, and 3-deazapurines through oxidative decarboxylation processes .

Chromatin Architecture Studies

The compound has been involved in studies related to chromatin architecture, which influences gene expression and creates specialized chromatin domains .

Biomedical Applications

Fmoc-derivatized cationic hexapeptides, which include Fmoc-Tpi-OH, have been used to create self-supporting hydrogels. These hydrogels have potential applications as extracellular matrices in biomedical fields, tested for cytotoxicity and cell adhesion assays on various cell lines .

Peptide Synthesis

In chemical peptide synthesis, Fmoc-Tpi-OH is employed as a temporary protecting group for the amine at the N-terminus. Its removal is facilitated without disturbing the acid-labile linker between the peptide and the resin .

Spectrophotometric Monitoring

The fluorenyl group of Fmoc-Tpi-OH has strong absorbance in the ultraviolet region, which is very useful for spectrophotometrically monitoring coupling and deprotection reactions during peptide synthesis .

Drug Development

Fmoc-Tpi-OH can be used in the development of pharmaceuticals where specific amino acid sequences are required for drug efficacy. The compound’s stability and reactivity make it suitable for creating complex peptide-based drugs .

Material Science

The compound’s ability to form hydrogels and nanogels can be utilized in material science for developing new materials with improved and selective properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHULIKSMJSELI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204322-23-6
Record name (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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